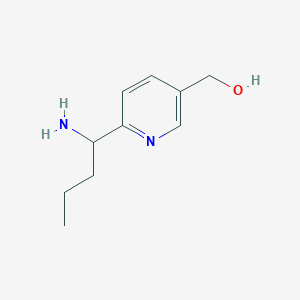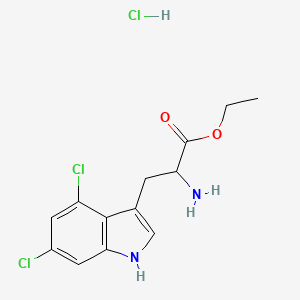
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is primarily used in research settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Amino Acid Derivatization: The chlorinated indole is reacted with ethyl 2-amino-3-bromopropanoate under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: Utilized in the study of indole-based biochemical pathways.
Pharmacology: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride: Similar structure but lacks the chlorine substituents.
L-Tryptophan Ethyl Ester Hydrochloride: Similar amino acid derivative but with a different substitution pattern.
Uniqueness
Ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate hydrochloride is unique due to the presence of chlorine atoms at the 4 and 6 positions of the indole ring. This substitution pattern can significantly influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .
Propiedades
Fórmula molecular |
C13H15Cl3N2O2 |
|---|---|
Peso molecular |
337.6 g/mol |
Nombre IUPAC |
ethyl 2-amino-3-(4,6-dichloro-1H-indol-3-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H14Cl2N2O2.ClH/c1-2-19-13(18)10(16)3-7-6-17-11-5-8(14)4-9(15)12(7)11;/h4-6,10,17H,2-3,16H2,1H3;1H |
Clave InChI |
VWTHSCYKQKVFSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1=CNC2=C1C(=CC(=C2)Cl)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


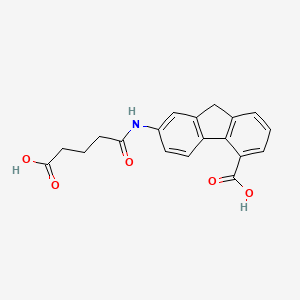
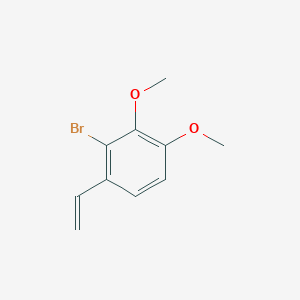
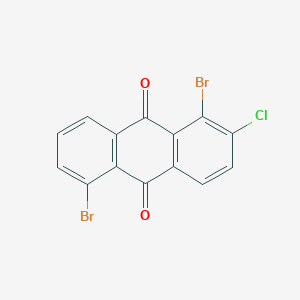
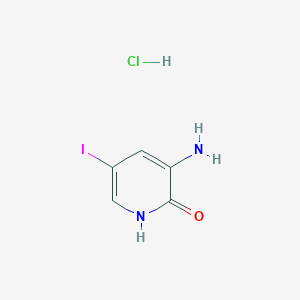
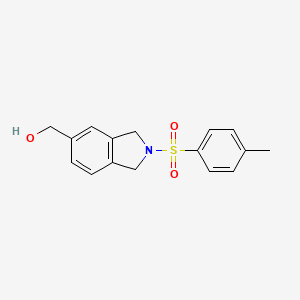

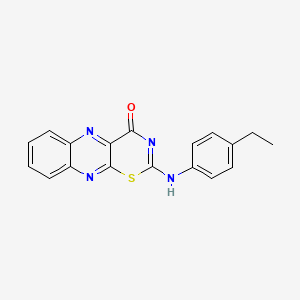
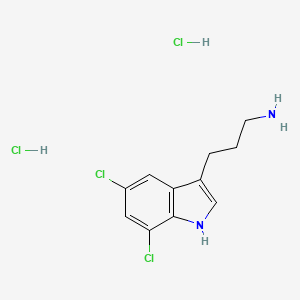
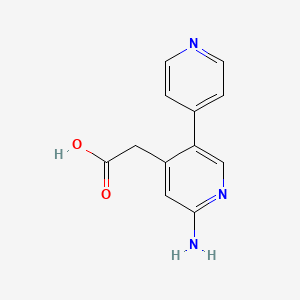
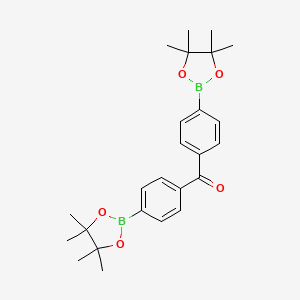
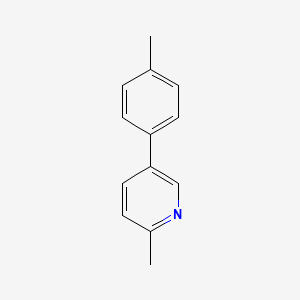
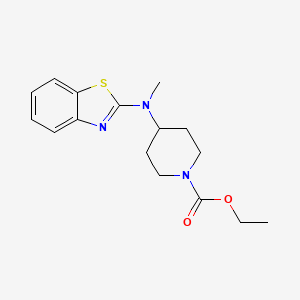
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
